![molecular formula C16H23N3S B14213656 Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]- CAS No. 832098-95-0](/img/structure/B14213656.png)
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, is an organosulfur compound with the molecular formula C₁₆H₂₃N₃S. This compound is a derivative of thiourea, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and industrial processes. Thiourea derivatives are particularly valued for their ability to act as catalysts and intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea derivatives can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an alkylating agent. This method allows for the efficient production of symmetrical and unsymmetrical thiourea derivatives .
Another method involves the reaction of isocyanates with amines in an aqueous medium, which provides a sustainable and chemoselective synthesis of unsymmetrical thioureas . This process is advantageous as it avoids the use of toxic volatile organic compounds (VOCs) and allows for simple product isolation through filtration.
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced using a combination of sulfur and chloroform, which enables the synthesis of various thiocarbonyl compounds . This method is practical and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea derivatives typically yields sulfinic or sulfonic acids, while reduction reactions produce amines .
Applications De Recherche Scientifique
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, involves its ability to act as a hydrogen bond donor catalyst. This allows it to activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . Additionally, thiourea derivatives can act as Lewis bases, facilitating the oxidation of alcohols and other reactions .
Comparaison Avec Des Composés Similaires
Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, can be compared with other thiourea derivatives such as:
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
Thioacetazone: A thiourea derivative used as an anti-tuberculosis drug.
Enzalutamide: A thiourea derivative used as an anti-androgen drug for the treatment of prostate cancer.
The uniqueness of thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, lies in its specific structure, which imparts distinct catalytic properties and biological activities compared to other thiourea derivatives.
Propriétés
Numéro CAS |
832098-95-0 |
|---|---|
Formule moléculaire |
C16H23N3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
[4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C16H23N3S/c17-16(20)18-14-5-7-15(8-6-14)19-10-9-12-3-1-2-4-13(12)11-19/h5-8,12-13H,1-4,9-11H2,(H3,17,18,20) |
Clé InChI |
XDLWTDDWPOSDFD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CN(CCC2C1)C3=CC=C(C=C3)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


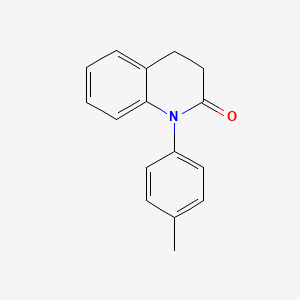
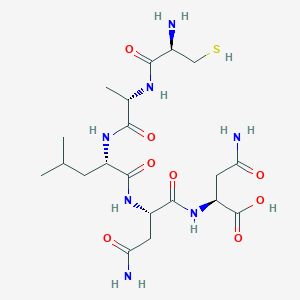
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
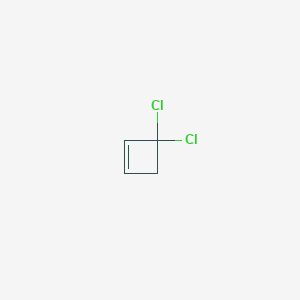
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
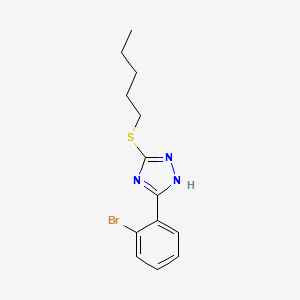
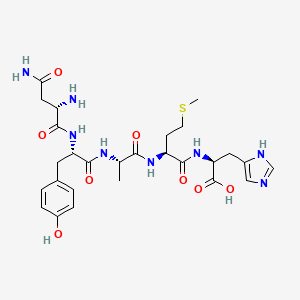
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

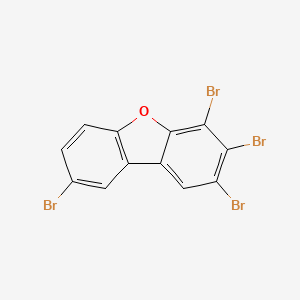
![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
